molecular formula C10H11ClO2S B15327769 1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

Cat. No.: B15327769
M. Wt: 230.71 g/mol
InChI Key: GJAHQEQPADYCKN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound that features a chlorophenyl group, a hydroxyethylthio group, and an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one involves its interaction with specific molecular targets. The hydroxyethylthio group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-sulfone: Similar structure but with a sulfone group instead of a thioether.

Uniqueness

1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(2-hydroxyethylsulfanyl)ethanone

InChI

InChI=1S/C10H11ClO2S/c11-9-3-1-8(2-4-9)10(13)7-14-6-5-12/h1-4,12H,5-7H2

InChI Key

GJAHQEQPADYCKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSCCO)Cl

Origin of Product

United States

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